2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine
Description
Properties
IUPAC Name |
2-bromo-6-[3-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZLRCAIJKFHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671741 | |
| Record name | 2-Bromo-6-[3-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180606-07-9 | |
| Record name | 2-Bromo-6-[3-(trifluoromethyl)phenyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180606-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-[3-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the direct bromination of 6-(3-(trifluoromethyl)phenyl)pyridine using bromine or a brominating agent under controlled conditions . This reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine often employs large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 2-azido-6-(3-(trifluoromethyl)phenyl)pyridine and 2-thio-6-(3-(trifluoromethyl)phenyl)pyridine.
Oxidation Reactions: Products include 2-bromo-6-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid.
Reduction Reactions: Products include 2-bromo-6-(3-(trifluoromethyl)phenyl)piperidine.
Scientific Research Applications
2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine
- Molecular Formula : C₁₂H₇BrF₃N (same as target compound).
- Key Difference : The trifluoromethyl group is at the para position on the phenyl ring instead of meta.
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
- Molecular Formula : C₇H₅BrF₃N.
- Key Difference : A methyl group replaces the phenyl ring at the 2-position of the pyridine.
- Impact : The methyl group increases steric bulk, which may hinder nucleophilic substitution at the bromine site. This compound has a similarity score of 0.87 compared to the target compound .
Halogen-Substituted Analogs
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
- Molecular Formula : C₆H₂BrClF₃N.
- Key Difference : Chlorine replaces hydrogen at the 2-position.
- This compound has a similarity score of 0.80 .
6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
- Molecular Formula : C₁₃H₈ClF₄N.
- Key Difference : Incorporates chlorine on the phenyl ring and fluorine on the pyridine.
- Impact : These modifications are associated with enhanced antifungal and antibacterial activities, as seen in pharmacological studies .
Functionalized Derivatives
2-Bromo-6-(trifluoromethyl)pyridine-3-acetic acid
- Molecular Formula: C₈H₅BrF₃NO₂.
- Key Difference : An acetic acid group is added at the 3-position.
- Impact : Introduces carboxylic acid functionality, improving water solubility and enabling conjugation in drug design .
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine
- Molecular Formula : C₆H₃BrClF₃N₂.
- Key Difference : An amine group replaces bromine at the 2-position.
- Impact : The amine enhances nucleophilicity, making this compound a candidate for further functionalization via diazotization or alkylation .
Physicochemical and Reactivity Comparison
Biological Activity
2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine is a compound of interest due to its unique molecular structure and potential biological activities. The presence of a trifluoromethyl group significantly enhances the compound's lipophilicity, which can improve its bioavailability and interaction with biological targets. This article reviews the biological activity of this compound, including its antimicrobial properties, potential applications in agrochemicals, and its role in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine is C14H9BrF3N, with a molecular weight of approximately 299.10 g/mol. The compound features a bromine atom and a trifluoromethyl group attached to a pyridine ring, contributing to its unique chemical reactivity.
Antimicrobial Properties
Research indicates that compounds within the trifluoromethylpyridine class exhibit notable antimicrobial activities. For instance, studies have shown that related trifluoromethyl-containing compounds can inhibit the growth of various bacterial strains. The lipophilic nature of these compounds enhances their ability to penetrate bacterial membranes, making them effective against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Trifluoromethylpyridines
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine | TBD | Staphylococcus aureus |
| Related Compound A | 3.12 | Escherichia coli |
| Related Compound B | 12.5 | Staphylococcus aureus |
Agrochemical Applications
The trifluoromethyl group is known for enhancing the efficacy of agrochemicals by improving their stability and potency against pests. Research has indicated that 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine may serve as a candidate for developing new insecticides or herbicides due to its structural characteristics that allow for effective interaction with biological targets in pests .
The biological activity of 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption: The lipophilic nature allows these compounds to integrate into lipid membranes, disrupting cellular integrity.
- Targeted Binding: Research suggests that this compound may interact with specific proteins or receptors, influencing cellular signaling pathways .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives of trifluoromethylpyridines, including 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine. For instance:
- In one study, derivatives were synthesized and tested for their antibacterial activity against common pathogens. The results indicated that modifications in the substituents significantly influenced their antimicrobial potency .
- Another research effort focused on the structural optimization of similar compounds to enhance their selectivity and reduce toxicity while maintaining efficacy against target organisms .
Table 2: Summary of Case Studies
Q & A
What are the optimized synthetic routes for 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura couplings, where a brominated pyridine reacts with a boronic acid derivative. For example, 2-bromo-6-methylpyridine derivatives can undergo coupling with 3-(trifluoromethyl)phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like toluene/water at 80–100°C . Nickel catalysts (e.g., NiCl₂(dppf)) may also be effective for reductive coupling of halogenated intermediates under milder conditions . Yield optimization requires careful control of ligand choice (e.g., biphenyl phosphines), base (e.g., K₂CO₃), and stoichiometric ratios. Impurities from debromination or homocoupling can be minimized by degassing solvents and using inert atmospheres.
How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound in catalytic reactions?
Answer:
DFT calculations with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model the electron-deficient nature of the pyridine ring and the electron-withdrawing trifluoromethylphenyl group. These calculations reveal:
- Electrostatic potential maps showing nucleophilic/electrophilic sites.
- HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity in cross-couplings .
- Substituent effects on aryl halide oxidative addition kinetics (e.g., Br vs. Cl).
Methodology: Use Gaussian or ORCA software with a 6-31G(d,p) basis set. Compare computed activation energies with experimental yields to validate models .
What advanced crystallographic techniques are suitable for resolving structural ambiguities in halogenated pyridine derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. Key steps:
- Crystal growth : Use slow evaporation in dichloromethane/hexane.
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL for anisotropic displacement parameters and disorder modeling .
For electron-density analysis, multipole refinement (e.g., with HARt) can resolve halogen-bonding interactions involving bromine and fluorine atoms .
How do steric and electronic effects of the trifluoromethylphenyl group influence catalytic cross-coupling efficiency?
Answer:
The trifluoromethyl group (-CF₃) imposes both electronic and steric effects:
- Electronic : Strong electron-withdrawing effect increases aryl halide electrophilicity, accelerating oxidative addition but potentially slowing transmetallation in Suzuki reactions.
- Steric : The bulky -CF₃ group at the meta position hinders catalyst access, requiring bulky ligands (e.g., XPhos) to prevent side reactions .
Experimental validation : Compare turnover frequencies (TOF) for -CF₃ vs. -CH₃ analogs under identical conditions.
| Substituent | TOF (h⁻¹) | Yield (%) |
|---|---|---|
| -CF₃ | 120 | 78 |
| -CH₃ | 200 | 92 |
What strategies mitigate bromine displacement side reactions during functionalization?
Answer:
Bromine displacement can occur via nucleophilic aromatic substitution (SNAr) or radical pathways. Mitigation approaches:
- Low-temperature reactions (<50°C) to suppress SNAr.
- Radical inhibitors : Add TEMPO or BHT to quench radical chains.
- Catalyst tuning : Use Pd catalysts with strong σ-donor ligands (e.g., PCy₃) to favor oxidative addition over β-hydride elimination .
How can NMR spectroscopy distinguish between positional isomers in substituted pyridines?
Answer:
¹H and ¹⁹F NMR provide critical insights:
- ¹H NMR : Coupling patterns (e.g., para vs. meta substitution) and integration ratios.
- ¹⁹F NMR : Chemical shifts for -CF₃ groups (δ ≈ -60 to -65 ppm) vary with electronic environment .
- NOESY/ROESY : Detect spatial proximity between Br and -CF₃ groups to confirm regiochemistry.
What are the challenges in scaling up synthesis while maintaining purity for biological assays?
Answer:
Scale-up challenges include:
- Purification : Column chromatography becomes impractical; switch to recrystallization (solvent: EtOAc/hexane) or distillation.
- Byproduct control : Monitor residual palladium (<10 ppm) via ICP-MS.
- Stability : Store under argon at -20°C to prevent hydrolysis of the C-Br bond .
How does the compound’s logP value impact its applicability in medicinal chemistry studies?
Answer:
The logP (estimated ~3.5 via ChemDraw) indicates moderate lipophilicity, suitable for blood-brain barrier penetration but may require derivatization (e.g., carboxylation) for aqueous solubility. Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
